molecular formula C9H10N2O2 B084628 N-Nitroso-N-benzylacetamide CAS No. 10575-97-0

N-Nitroso-N-benzylacetamide

Cat. No. B084628
CAS RN: 10575-97-0
M. Wt: 178.19 g/mol
InChI Key: AEUFOVJHVFYIKA-UHFFFAOYSA-N
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Description

N-Nitroso-N-benzylacetamide, also known as NBA, is a synthetic chemical compound that belongs to the family of nitrosamines. It is a potent carcinogen that has been extensively studied for its role in inducing tumors in experimental animals. NBA is commonly used in laboratory experiments to investigate the mechanisms of carcinogenesis and to evaluate the potential of chemopreventive agents.

Mechanism of Action

The mechanism of N-Nitroso-N-benzylacetamide-induced carcinogenesis is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. N-Nitroso-N-benzylacetamide may also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
N-Nitroso-N-benzylacetamide has been shown to affect various biochemical and physiological processes in experimental animals. It can induce DNA damage, inhibit DNA repair, and alter gene expression. N-Nitroso-N-benzylacetamide can also induce oxidative stress and inflammation, which can contribute to the development of cancer. Additionally, N-Nitroso-N-benzylacetamide has been shown to affect the metabolism of various drugs and xenobiotics.

Advantages and Limitations for Lab Experiments

N-Nitroso-N-benzylacetamide is a potent carcinogen that can induce tumors in experimental animals at relatively low doses. This makes it a useful tool for studying the mechanisms of carcinogenesis and for evaluating the potential of chemopreventive agents. However, N-Nitroso-N-benzylacetamide has some limitations as well. It is highly toxic and must be handled with care. Additionally, its carcinogenicity is not fully understood, and its relevance to human carcinogenesis is uncertain.

Future Directions

There are many potential future directions for research on N-Nitroso-N-benzylacetamide. One area of interest is the development of new chemopreventive agents that can inhibit N-Nitroso-N-benzylacetamide-induced carcinogenesis. Another area of interest is the investigation of the role of N-Nitroso-N-benzylacetamide in human carcinogenesis. Finally, there is a need for further research on the mechanisms of N-Nitroso-N-benzylacetamide-induced carcinogenesis, including the formation and repair of DNA adducts.

Synthesis Methods

N-Nitroso-N-benzylacetamide can be synthesized by the reaction of benzylamine with nitrous acid. The reaction proceeds via the formation of an intermediate diazonium salt, which then undergoes nitrosation to form N-Nitroso-N-benzylacetamide. The yield of the reaction is typically around 60-70%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

N-Nitroso-N-benzylacetamide is widely used in scientific research to study the mechanisms of carcinogenesis and to evaluate the efficacy of chemopreventive agents. It has been shown to induce tumors in various organs of experimental animals, including the liver, lung, kidney, and bladder. N-Nitroso-N-benzylacetamide is also used to investigate the role of DNA damage and repair mechanisms in carcinogenesis.

properties

CAS RN

10575-97-0

Product Name

N-Nitroso-N-benzylacetamide

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-benzyl-N-nitrosoacetamide

InChI

InChI=1S/C9H10N2O2/c1-8(12)11(10-13)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

AEUFOVJHVFYIKA-UHFFFAOYSA-N

SMILES

CC(=O)N(CC1=CC=CC=C1)N=O

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)N=O

Other CAS RN

10575-97-0

synonyms

N-nitroso-N-benzylacetamide
N-NO-BzAcNH

Origin of Product

United States

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